2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-fluorophenol
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Overview
Description
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL typically involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) in water under reflux conditions, yielding the desired product in high yield .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
- Suvorexant
Uniqueness
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL is unique due to its specific structural features, such as the presence of both a benzoxazole ring and a fluorophenol moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C20H12ClFN2O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-fluorophenol |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-6-9-18-17(10-14)24-20(26-18)12-4-7-15(8-5-12)23-11-13-2-1-3-16(22)19(13)25/h1-11,25H |
InChI Key |
QTIMFNYUMINJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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